

ceftolozane tazobactam continuous renal replacement therapy dosing

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Compound Focus: Ceftolozane Sulfate

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Pharmacokinetic Principles and CRRT

Ceftolozane and tazobactam are small, hydrophilic molecules with low plasma protein binding (16-21% for ceftolozane, ~30% for tazobactam), making them highly susceptible to clearance by CRRT [1]. The extent of removal is primarily dependent on the **effluent flow rate** of the CRRT system [2].

A key pharmacokinetic/pharmacodynamic (PK/PD) target for ceftolozane, a beta-lactam antibiotic, is the percentage of time that the free drug concentration remains above the pathogen's minimum inhibitory concentration (**fT>MIC**). For critically ill patients, a target of 100% fT>MIC is often sought to maximize bacterial killing [3] [4]. For tazobactam, the target is often defined as the time the free concentration exceeds a threshold of 1 µg/mL for more than 20% of the dosing interval (fT>threshold) [5] [6].

Recommended Dosing Protocols for CRRT

The following table summarizes C/T dosing strategies for CRRT, synthesized from clinical studies, case reports, and manufacturer guidance [7] [8] [2].

Infection Type	Recommended Dosing Regimen for CRRT	Key Supporting Evidence & Considerations
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| **General Protocol for HABP/VABP & Serious Infections** | **Loading Dose:** 2.25 g IV **Maintenance Dose:** 3 g (2g/1g) IV every 8 hours via extended (3-4 hours) or continuous infusion. | **Justification:** Standard 1.5 g dose leads to subtherapeutic levels; CRRT is an independent predictor of clinical failure with lower dosing [3]. **PK Data:** Provides sufficient drug exposure to achieve 100% fT>MIC for *P. aeruginosa* with MICs up to 4-8 mg/L during CVVHDF [8] [2] [3]. | | **cIAI & cUTI (Alternative/Initial Regimen)** | **Loading Dose:** 750 mg IV **Maintenance Dose:** 750 mg IV every 8 hours (or 1.5 g every 8 hours for cUTI in anuric patients). | **Source:** Manufacturer-labeled dosing for ESRD on intermittent hemodialysis [7] [9] [1]. **Caution:** This regimen may be insufficient for serious infections like HABP/VABP or high-MIC pathogens. Clinical cure rates are lower in patients with moderate renal impairment [9]. |

Experimental and Monitoring Protocols

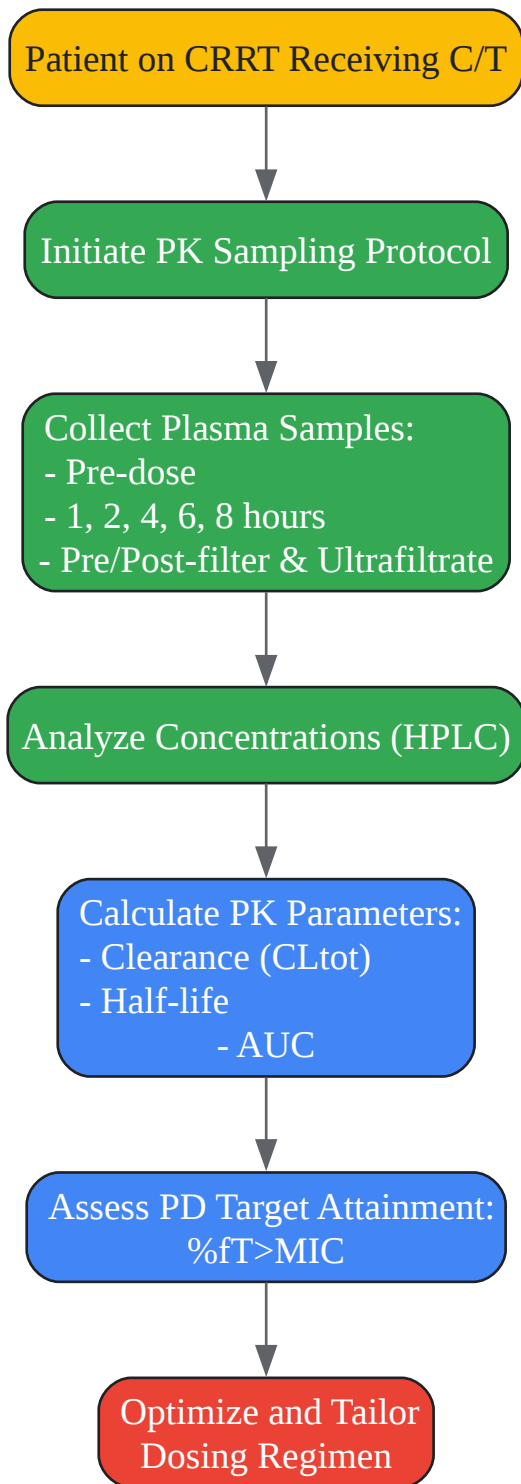
For research and precision dosing, the following methodologies are recommended.

Pharmacokinetic Sampling Protocol

This protocol is adapted from published clinical studies to characterize C/T pharmacokinetics in CRRT [8] [3] [5].

- **Dosing:** Administer the C/T dose via intravenous infusion over 1 hour.
- **Sample Collection:** After a steady-state dose (e.g., the 4th or 5th dose), collect blood samples at the following time points:
 - Pre-dose (trough)
 - 1 hour (end of infusion)
 - 2 hours
 - 4 hours
 - 6 hours
 - 8 hours (next trough)
- **CRRT Sampling:** Simultaneously collect pre-filter and post-filter plasma samples, as well as ultrafiltrate samples, to determine the extraction ratio and clearance by the CR circuit [3].
- **Analysis:** Measure drug concentrations using a validated method, such as high-performance liquid chromatography (HPLC) [3].

The workflow for conducting a PK/PD study in this population can be summarized as follows:



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Therapeutic Drug Monitoring (TDM) Protocol

For routine clinical application or research, a simplified TDM approach is advisable [4].

- **Target:** The goal is to maintain a ceftolozane trough concentration (C_{min}) that is 4-8 times the MIC of the infecting pathogen for the entire dosing interval [2].
- **Sampling:** Draw a trough blood sample immediately before the next dose at steady-state.
- **Adjustment:** If the trough concentration is below the target, increase the dose frequency (e.g., change from every 8 hours to every 6 hours) or switch to a continuous infusion protocol (e.g., 6 g over 24 hours) [4].

Critical Considerations for Protocol Design

- **CRRT Intensity:** Dose selection must account for the effluent flow rate. Higher flow rates (>2.5 L/h) increase drug clearance and may necessitate higher doses (e.g., 3 g every 8 hours) [2].
- **Infection Site and Pathogen MIC:** For deep-seated infections, ventilator-associated pneumonia, or infections with pathogens exhibiting MICs at the susceptibility breakpoint (e.g., 4-8 mg/L for *P. aeruginosa*), aggressive dosing with extended infusion is strongly recommended [2] [3].
- **Renal Function Dynamics:** In critically ill patients, renal function can fluctuate rapidly. Augmented renal clearance (ARC) is common in early sepsis and requires higher dosing (3 g every 8 hours) [10] [5] [6], while recovering renal function may necessitate a downward dose adjustment to prevent accumulation.
- **Concurrent Use of Metronidazole:** For complicated intra-abdominal infections (cIAI), metronidazole (500 mg IV every 8 hours) must be administered concomitantly [7] [9].

Conclusion and Future Directions

Dosing ceftolozane/tazobactam in patients on CRRT is a prime example of precision medicine in the ICU. Moving beyond fixed dosing to a protocol-based approach that incorporates CRRT parameters, aggressive initial dosing (3 g every 8 hours for serious infections), extended infusions, and therapeutic drug monitoring is critical for optimizing clinical outcomes. Future research should focus on validating these protocols in larger prospective studies and exploring the utility of real-time TDM in this vulnerable population.

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References

1. Zerbaxa (ceftolozane/tazobactam) dosing, indications ... [reference.medscape.com]
2. Ceftolozane/tazobactam exposure in critically ill patients ... [pubmed.ncbi.nlm.nih.gov]
3. Optimizing ceftolozane-tazobactam dosage in critically ill ... [ccforum.biomedcentral.com]
4. Optimizing ceftolozane - tazobactam during dosage ... continuous renal [pmc.ncbi.nlm.nih.gov]
5. Pharmacokinetics and Pharmacodynamics of Ceftolozane/ ... [pubmed.ncbi.nlm.nih.gov]
6. Pharmacokinetics and Pharmacodynamics of Ceftolozane ... [sciencedirect.com]
7. / Ceftolozane + Max Tazobactam ... - Drugs.com Dosage Guide Dose [drugs.com]
8. Ceftolozane/Tazobactam Pharmacokinetics in a Critically Ill ... [pubmed.ncbi.nlm.nih.gov]
9. Dosing for ZERBAXA® (ceftolozane and tazobactam) [merckconnect.com]
10. Ceftolozane/tazobactam probability of target attainment ... [pubmed.ncbi.nlm.nih.gov]

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